ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate
Description
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate is a pyridazinone derivative characterized by a 6-oxo-1(6H)-pyridazinyl core substituted with a 4-methoxystyryl group and an ethyl propanoate ester. The compound's styryl moiety (a conjugated ethenyl group attached to a methoxyphenyl ring) likely enhances its interaction with biological targets, while the ethyl ester group may improve pharmacokinetic properties such as cell permeability .
Properties
IUPAC Name |
ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxopyridazin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-24-18(22)13(2)20-17(21)12-9-15(19-20)8-5-14-6-10-16(23-3)11-7-14/h5-13H,4H2,1-3H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAIJJCZZYRZPJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Methoxystyryl Group: The methoxystyryl group can be introduced via a Heck reaction, where a styrene derivative reacts with a halogenated pyridazine in the presence of a palladium catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: The major product could be the corresponding alcohol derivative.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines. A notable example includes a study where a related compound demonstrated an IC50 value of 2.57 µM against HepG2 liver cancer cells, highlighting its potential as a therapeutic agent for hepatocellular carcinoma .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 2.57 |
| Related Pyridazine Derivative | MDA-MB-231 | TBD |
| Another Derivative | A549 | TBD |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar pyridazine derivatives have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial activity of pyridazine derivatives, compounds were tested against E. coli and Staphylococcus aureus. Results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting potential applications in treating infections.
Pesticidal Activity
This compound and its analogs are being explored for their pesticidal properties. Research indicates that compounds with similar structural motifs can act as effective insecticides or fungicides by interfering with the biological processes of pests.
Table 2: Pesticidal Activity of Pyridazine Compounds
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphids | TBD |
| Related Compound | Fungal Strains | TBD |
Plant Growth Regulation
Additionally, some studies suggest that this compound may enhance plant growth by acting as a growth regulator. This property can be beneficial in agriculture for improving crop yields.
Nanotechnology
The unique chemical structure of this compound allows it to be utilized in nanotechnology applications. Its ability to form stable nanoparticles can be harnessed for drug delivery systems, targeting specific cells while minimizing side effects.
Case Study: Nanoparticle Formation
Research has shown that incorporating pyridazine derivatives into nanoparticle formulations can enhance the bioavailability of drugs, making them more effective in therapeutic applications.
Mechanism of Action
The mechanism by which ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. For example, the methoxystyryl group could interact with hydrophobic pockets in proteins, while the ester group may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Structural Analogues with Anti-Osteoclast Activity
The compound shares structural similarities with other pyridazinone derivatives studied for osteoclast inhibition. Key analogues include:
Key Observations:
Functional Comparisons
- Anti-Osteoclast Mechanisms: Both the target compound and 2N1HIA suppress osteoclast differentiation, but 2N1HIA explicitly inhibits cathepsin K, a protease critical for bone resorption . The target compound’s mechanism remains unconfirmed but may involve similar pathways.
- Selectivity: Styryl-containing derivatives (e.g., the target compound) may exhibit greater selectivity for osteoclast-related targets compared to methylisoxazole or pyridazine analogues (e.g., I-6232, I-6273) due to steric and electronic compatibility .
Research Findings and Limitations
- Structural Optimization: Compounds with styryl groups (e.g., the target) show promise in balancing lipophilicity and polarity, critical for drug-likeness .
- Gaps in Data: Direct comparisons of pharmacokinetic parameters (e.g., half-life, metabolic stability) between the target compound and analogues are unavailable.
Biological Activity
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 330.38 g/mol. The compound features a pyridazine ring substituted with a methoxystyryl group, which is hypothesized to contribute to its biological activity.
Pharmacological Activity
Recent studies have indicated that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains. For instance, research indicates effectiveness against Candida species, highlighting its potential as an antifungal agent .
- Anti-inflammatory Properties : this compound has been evaluated for its anti-inflammatory effects in vitro, showing promise in reducing inflammation markers in cell cultures.
The biological activity of this compound can be linked to several mechanisms:
- Radical Scavenging : The methoxy group may enhance the electron-donating ability of the molecule, facilitating radical scavenging.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Membrane Disruption : Its lipophilic nature allows it to interact with microbial membranes, leading to cell lysis and death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | IC50 = 249.6 µg/mL in ABTS assay | |
| Antimicrobial | Effective against Candida species | |
| Anti-inflammatory | Reduced inflammation markers in vitro |
Detailed Research Findings
A study conducted by researchers investigated the antioxidant capacity of various extracts from plants containing similar structural motifs as this compound. The methanolic extract exhibited the highest antioxidant activity, suggesting that compounds with similar structures may share these beneficial properties .
Another research effort focused on the antimicrobial potential of this compound against several pathogens. Results indicated a significant reduction in microbial growth, particularly against fungal strains, suggesting its utility in developing antifungal therapies .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate?
The synthesis typically involves multi-step reactions, including condensation of pyridazinone precursors with styryl derivatives. Key steps include:
- Step 1 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or keto-esters under reflux conditions .
- Step 2 : Introduction of the 4-methoxystyryl group via Heck coupling or Wittig reactions, requiring palladium catalysts or phosphorous ylides .
- Step 3 : Esterification of the propanoate side chain using ethanol under acidic or basic conditions .
Methodological Tip : Optimize reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or THF) to enhance yield and purity. Monitor progress via thin-layer chromatography (TLC) .
Q. How can researchers confirm the structural integrity of this compound?
Characterization relies on spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., methoxystyryl protons at δ 6.8–7.5 ppm, pyridazinyl carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: ~340–350 for [M+H]) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How to design bioactivity assays for this compound, given structural similarities to pharmacologically active pyridazinones?
Leverage known mechanisms of pyridazinone derivatives:
- Enzyme Inhibition : Test against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms using fluorometric assays. Compare IC values with reference inhibitors .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Include controls for apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the styryl moiety to enhance binding affinity .
Q. How to resolve contradictions in reported bioactivity data for structurally related pyridazinones?
Contradictions may arise from substituent effects or assay conditions:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent impacts (e.g., methoxy vs. chloro groups) using molecular docking (e.g., AutoDock Vina) to predict target interactions .
- Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) and validate via dose-response curves .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in IC variability .
Q. What strategies optimize reaction yields for scale-up synthesis?
Apply Design of Experiments (DOE) to identify critical factors:
- Variables : Catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. acetonitrile), and reaction time (6–24 hrs).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (>80%) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How to develop analytical methods for quantifying degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed propanoate) using a QTOF mass spectrometer in positive ion mode .
- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines (precision: RSD <2%, accuracy: 98–102%) .
Q. How to investigate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, K) to enzymes like COX-2 .
- Molecular Dynamics Simulations : Simulate ligand-enzyme interactions (e.g., using GROMACS) to identify key binding residues .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyridazinone Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 60–75% | |
| Styryl Addition | Pd(OAc), PPh, DMF | 50–65% | |
| Esterification | Ethanol, HSO, 60°C | 70–85% |
Q. Table 2. Bioactivity Data for Analogous Compounds
| Compound | Target | IC (µM) | Reference |
|---|---|---|---|
| Ethyl 3-((5-chloro-6-oxo-pyridazinyl)oxy)propanoate | COX-2 | 1.2 ± 0.3 | |
| N-(4-fluorophenyl)-pyridazinyl acetamide | PDE4 | 0.8 ± 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
